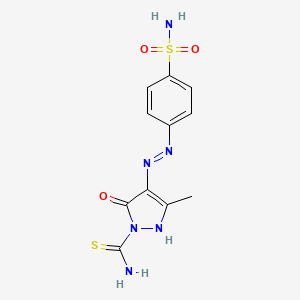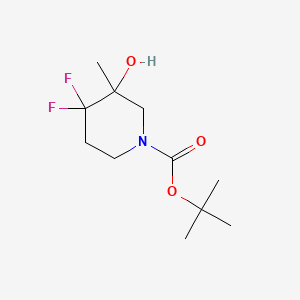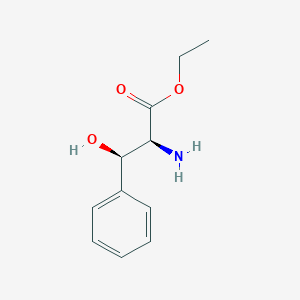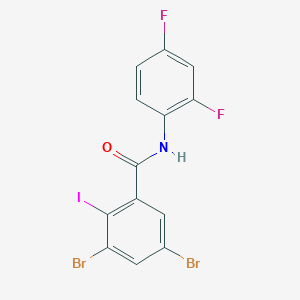
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agrochemicals, and dyes . This particular compound is of interest due to its potential biological activities and its structural uniqueness.
Vorbereitungsmethoden
The synthesis of 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction is carried out in an ethanolic solution and is refluxed for several hours. The product is then isolated and purified through standard techniques such as recrystallization .
Analyse Chemischer Reaktionen
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the molecule.
Common reagents used in these reactions include hydrazonoyl chlorides, bromoacetyl derivatives, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. Computational studies have shown that the compound has binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) . This interaction can inhibit the activity of EGFR, which is a key player in the proliferation of cancer cells. The compound’s cytotoxicity against human liver carcinoma cell lines further supports its potential as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide include other pyrazole derivatives and thiazole-containing compounds. These compounds also exhibit various biological activities and are used in similar applications. the unique combination of the pyrazole and thiazole moieties in this compound gives it distinct properties and potential advantages in biological applications .
Some similar compounds include:
- 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- Thiazolyl-pyrazole derivatives
These compounds share structural similarities but differ in their specific substituents and biological activities.
Eigenschaften
CAS-Nummer |
26179-10-2 |
|---|---|
Molekularformel |
C11H12N6O3S2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
5-methyl-3-oxo-4-[(4-sulfamoylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H12N6O3S2/c1-6-9(10(18)17(16-6)11(12)21)15-14-7-2-4-8(5-3-7)22(13,19)20/h2-5,16H,1H3,(H2,12,21)(H2,13,19,20) |
InChI-Schlüssel |
APIKJWQEMLZIGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)


![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)



![(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol](/img/structure/B12452623.png)
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
